2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole
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Overview
Description
“2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole” is a derivative of imidazo[2,1-b][1,3,4]thiadiazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Synthesis Analysis
A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The structure of the synthesized compounds was characterized by infrared, 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, elemental analysis, and mass spectroscopy . X-ray diffraction analysis was also used for some compounds .Chemical Reactions Analysis
The reactions of 2-amino-1,3,4-thiadiazole derivatives with phenacyl bromide derivatives led to the formation of the respective imidazo[2,1-b][1,3,4]thiadiazole derivative .Scientific Research Applications
Medicinal Chemistry
- Summary of the application : This compound has been used in the synthesis of derivatives with potential antimicrobial activity . It’s part of a larger group of compounds known as imidazo[2,1-b][1,3,4]thiadiazoles, which have been explored for their diverse pharmacological properties .
- Methods of application or experimental procedures : A method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .
- Results or outcomes obtained : The derivatives were tested for antibacterial and antifungal activity using the cup plate method against Staphylococcus aureus, Klebsiella, and Candida albicans microorganisms . One derivative, 2-(4-nitro benzyl)-6-(4-bromo phenyl)imidazo[2,1-b][1,3,4]thiadiazole, showed activity against Klebsiella at a low micromolar concentration (5 μg/ml) with a moderate zone of inhibition . Another derivative, 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole, was found to be the most potent antifungal active derivative at 50 μg/ml against C. alb
Antitubercular Activity
- Summary of the application : This compound has been used in the synthesis of derivatives with potential antitubercular activity . It’s part of a larger group of compounds known as imidazo[2,1-b][1,3,4]thiadiazoles, which have been explored for their diverse pharmacological properties .
- Methods of application or experimental procedures : The synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole was carried out and evaluated for antitubercular potential against Mycobacterium tuberculosis strain .
- Results or outcomes obtained : The results of this study are not specified in the source .
Analgesic Activities
- Summary of the application : Some 6-substituted imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides and their 5-bromo derivatives have shown significant analgesic activities .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not specified in the source .
- Results or outcomes obtained : The specific results or outcomes obtained are not specified in the source .
Anti-Inflammatory Activity
- Summary of the application : Some imidazole containing compounds have shown significant anti-inflammatory activities .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not specified in the source .
- Results or outcomes obtained : The specific results or outcomes obtained are not specified in the source .
Antiviral Activity
- Summary of the application : Imidazole containing compounds have been used in the development of antiviral drugs .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not specified in the source .
- Results or outcomes obtained : The specific results or outcomes obtained are not specified in the source .
Antidiabetic Activity
- Summary of the application : Imidazole derivatives have been explored for their potential antidiabetic properties .
- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not specified in the source .
- Results or outcomes obtained : The specific results or outcomes obtained are not specified in the source .
Future Directions
properties
IUPAC Name |
2-bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJWCCHXBWTTRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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